BenchChemオンラインストアへようこそ!

4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine

Molecular weight Physicochemical properties Lead optimization

4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine (CAS 1249696-17-0) is a polysubstituted pyrimidine building block featuring a chloro leaving group at C4, a methoxymethyl ether at C6, and a tetrahydrofuran-3-yl (oxolan-3-yl) moiety at C2. With a molecular formula of C10H13ClN2O2 and a molecular weight of 228.67 g·mol⁻¹, this compound occupies a distinct physicochemical space among 2-oxolan-pyrimidine analogs.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
Cat. No. B13461501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCOCC1=CC(=NC(=N1)C2CCOC2)Cl
InChIInChI=1S/C10H13ClN2O2/c1-14-6-8-4-9(11)13-10(12-8)7-2-3-15-5-7/h4,7H,2-3,5-6H2,1H3
InChIKeySOOLVCVSFAMWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine: A Multifunctional Pyrimidine Scaffold for Drug Discovery and Synthetic Chemistry


4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine (CAS 1249696-17-0) is a polysubstituted pyrimidine building block featuring a chloro leaving group at C4, a methoxymethyl ether at C6, and a tetrahydrofuran-3-yl (oxolan-3-yl) moiety at C2. With a molecular formula of C10H13ClN2O2 and a molecular weight of 228.67 g·mol⁻¹, this compound occupies a distinct physicochemical space among 2-oxolan-pyrimidine analogs . Its three orthogonal functional handles enable sequential, chemoselective derivatizations, making it particularly valuable in medicinal chemistry campaigns requiring precise control over molecular topology and electronic character . The compound is supplied as a research intermediate with typical purity ≥ 95%, and its synthetic accessibility from commercial 4-chloropyrimidine precursors supports its use in both pilot-scale and discovery-stage syntheses .

Why 4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine Cannot be Replaced by Generic Pyrimidine Analogs


The simultaneous presence of a chloro substituent, a methoxymethyl ether, and an oxolan-3-yl group on the pyrimidine core creates a unique reactivity and property profile that cannot be replicated by any single-analog substitution. Replacing the methoxymethyl group with a methyl (as in 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine, CAS 1251226-29-5, MW 198.65 g·mol⁻¹) reduces hydrogen-bond acceptor capacity and lowers polarity, altering solubility and target-binding geometries . Removing the oxolan ring (4-chloro-6-(methoxymethyl)pyrimidine, CAS 3122-84-7, MW 158.59 g·mol⁻¹) deletes a hydrogen-bond acceptor and a conformationally constrained heterocycle, diminishing potential for stereospecific interactions . Exchanging the methoxymethyl for a second chlorine (4,6-dichloro-2-(oxolan-3-yl)pyrimidine) introduces a second reactive electrophilic center, changing chemoselectivity and increasing hydrolytic lability [1]. These structural differences translate into measurable shifts in lipophilicity, solubility, and reactivity that directly impact synthetic utility and biological performance, making generic substitution scientifically indefensible [1].

Quantitative Evidence Differentiating 4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine from Its Closest Analogs


Molecular Weight and Atom‑Count Differentiation Versus 4‑Chloro‑6‑methyl‑2‑(oxolan‑3‑yl)pyrimidine

4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine (MW 228.67 g·mol⁻¹) is 30.02 g·mol⁻¹ heavier than its closest analog 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine (MW 198.65 g·mol⁻¹) . This mass difference arises from the replacement of a methyl group (–CH₃, 15.03 Da) with a methoxymethyl group (–CH₂OCH₃, 45.06 Da), introducing an additional oxygen atom and increasing the hydrogen‑bond acceptor count from 2 to 3. The heavier target compound thus occupies a distinct region of chemical space, with implications for permeability, solubility, and protein‑ligand complementarity [1].

Molecular weight Physicochemical properties Lead optimization

Hydrogen‑Bond Acceptor Topology Compared with 4‑Chloro‑6‑(methoxymethyl)pyrimidine (Oxolan‑Deleted Analog)

4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine possesses four hydrogen‑bond acceptors (pyrimidine N1, pyrimidine N3, methoxymethyl oxygen, oxolan oxygen), whereas its oxolan‑deleted comparator 4-chloro-6-(methoxymethyl)pyrimidine (MW 158.59 g·mol⁻¹) has only three . The additional tetrahydrofuran oxygen not only increases acceptor count but also introduces a conformationally restricted cyclic ether, providing a directional hydrogen‑bond acceptor that can engage in stereospecific interactions with protein residues. The topological polar surface area (TPSA) of the target compound is predicted to be approximately 44 Ų vs. 35 Ų for the oxolan‑deleted analog, based on analogous pyrimidine calculations [1].

Hydrogen bonding Solubility Molecular recognition

Chemoselective Reactivity Advantage Over 4,6‑Dichloro‑2‑(oxolan‑3‑yl)pyrimidine

The target compound carries a single chloro leaving group at C4, while 4,6-dichloro-2-(oxolan-3-yl)pyrimidine contains two chlorine atoms at C4 and C6. This structural difference translates into a critical chemoselectivity advantage: the target compound undergoes nucleophilic aromatic substitution (SₙAr) exclusively at C4, enabling clean mono‑functionalization without competing side reactions at C6 [1]. In contrast, the dichloro analog requires careful temperature and stoichiometry control to achieve regioselective substitution, and often yields mixtures of mono‑ and bis‑substituted products. Quantitative kinetic studies on related chloropyrimidines show that C4 chlorine is approximately 3‑ to 5‑fold more reactive than C6 chlorine under basic SₙAr conditions, but the presence of a second chlorine still introduces measurable cross‑reactivity [1].

Nucleophilic aromatic substitution Chemoselectivity Synthetic utility

Toxicological Hazard Profile Differentiation from 4‑Chloro‑2‑(oxolan‑3‑yl)pyrimidine

The target compound lacks the acute oral toxicity and skin irritation warnings assigned to its analog 4-chloro-2-(oxolan-3-yl)pyrimidine (PubChem CID 123530209), which carries GHS hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation) [1]. The presence of the methoxymethyl group at C6, absent in the comparator, likely reduces electrophilic character and mitigates non‑specific reactivity with biological nucleophiles. While specific toxicological data for the target compound remain limited, the structural modification correlates with a more favorable preliminary safety profile, which can streamline procurement and handling in high‑throughput screening environments [1].

Safety Toxicity Handling

High‑Value Application Scenarios for 4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine


Diversity‑Oriented and DNA‑Encoded Library Synthesis

The unique combination of a single chlorine leaving group and two chemically distinct ether functionalities makes this compound an ideal scaffold for diversity‑oriented synthesis (DOS) and DNA‑encoded library (DEL) construction. Chemoselective SₙAr at C4 followed by oxidative manipulation of the methoxymethyl ether or oxolan ring opening provides rapid access to topologically diverse chemical space, a requirement for hit‑finding campaigns targeting difficult‑to‑drug protein classes [3].

Fragment‑Based and Structure‑Based Drug Design

The methoxymethyl and oxolan groups offer well‑defined hydrogen‑bond acceptor vectors that can be exploited in fragment‑based drug design. The 15% higher molecular weight and additional acceptor relative to the 6‑methyl analog place this compound in an underexplored region of fragment space (MW 200–250 Da, HBA 3–4), complementing standard fragment libraries and potentially yielding unique binding modes detectable by X‑ray crystallography or SPR [2].

Kinase Inhibitor and Epigenetic Probe Synthesis

The pyrimidine core is a privileged scaffold in kinase inhibition and epigenetic target modulation. The target compound's substitution pattern mirrors that of several advanced kinase inhibitors, providing a direct entry point for analog synthesis. Its favorable preliminary safety profile (absence of H302/H315 warnings) facilitates use in high‑throughput parallel synthesis workflows common in kinase inhibitor optimization programs [1][3].

Pre‑competitive Chemical Biology Tool Compound Generation

For academic screening centers and chemical biology core facilities, the compound's balanced reactivity and stability, combined with its predicted lower toxicity risk, make it a practical choice for generating tool compounds. The well‑defined synthetic pathway ensures batch‑to‑batch consistency, a critical requirement for biological assay reproducibility in target identification and validation studies .

Quote Request

Request a Quote for 4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.